

A Technical Guide to Cy7 NHS Ester: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7 NHS ester

Cat. No.: B15555449

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties, experimental protocols, and applications of Cy7 N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye crucial for various research and drug development applications.

Core Properties of Cy7 NHS Ester

Cy7 NHS ester is a reactive dye widely used for labeling biomolecules, particularly proteins and antibodies, through the formation of a stable amide bond with primary amines.^{[1][2]} Its fluorescence in the near-infrared spectrum makes it an invaluable tool for applications requiring deep tissue penetration and minimal background autofluorescence, such as *in vivo* imaging.^[3] ^[4]

Spectral and Physicochemical Characteristics

The spectral and physicochemical properties of **Cy7 NHS ester** can vary slightly between suppliers. The following table summarizes typical quantitative data for this dye.

Property	Typical Value	Source(s)
Excitation Maximum (λ_{ex})	743 - 756 nm	[3][5][6][7]
Emission Maximum (λ_{em})	767 - 779 nm	[3][5][6][7]
Molar Extinction Coefficient	$\sim 200,000 - 250,000 \text{ M}^{-1}\text{cm}^{-1}$ at $\sim 750 \text{ nm}$	[3][5][7][8]
Quantum Yield (Φ)	~ 0.3	[3][7]
Solubility	DMSO, DMF	[3][5][7]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[1][2]
Target Functional Group	Primary amines ($-\text{NH}_2$)	[1][2]

Experimental Protocols

Successful labeling of biomolecules with **Cy7 NHS ester** is contingent on optimizing several key parameters, including pH, dye-to-protein molar ratio, and protein concentration.[8][9]

Protocol 1: Labeling of Antibodies with Cy7 NHS Ester

This protocol provides a general methodology for conjugating **Cy7 NHS ester** to primary amines (e.g., lysine residues) on an antibody.

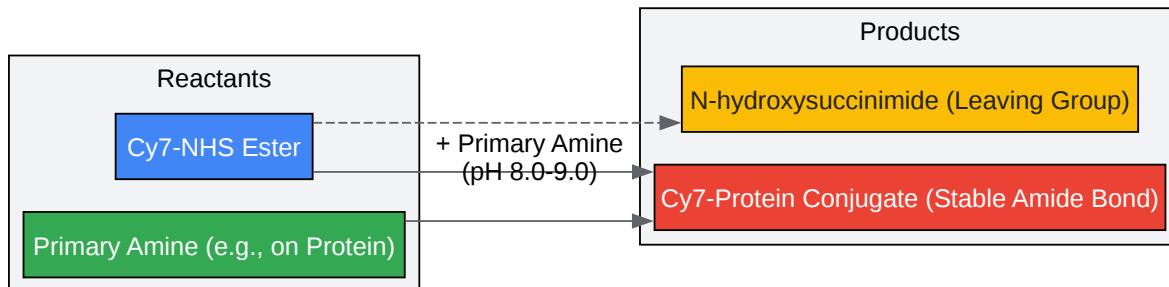
Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)
- **Cy7 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[\[8\]](#)[\[10\]](#) If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[\[10\]](#)
- Dye Preparation:
 - Allow the vial of **Cy7 NHS ester** to warm to room temperature.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[\[9\]](#) This should be done immediately before use.
- Labeling Reaction:
 - The optimal dye-to-antibody molar ratio should be determined, but a starting point of 10:1 to 20:1 is recommended.[\[8\]](#)[\[9\]](#)
 - While gently vortexing the antibody solution, add the calculated amount of **Cy7 NHS ester** stock solution dropwise.
 - Incubate the reaction for 1-3 hours at room temperature, protected from light.[\[8\]](#)
- Purification of the Conjugate:
 - Separate the unreacted, free Cy7 dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[\[8\]](#)[\[11\]](#)
 - Load the reaction mixture onto the column and elute with PBS. The labeled antibody, being larger, will elute first.[\[8\]](#)[\[11\]](#)
 - Collect the colored fractions containing the Cy7-antibody conjugate.
- Determination of Degree of Labeling (DOL):

- The DOL, which represents the average number of dye molecules per antibody, can be calculated spectrophotometrically.
- Measure the absorbance of the conjugate at 280 nm (A_{280}) and at the excitation maximum of Cy7 (~750 nm, A_{750}).
- The DOL can be calculated using the following formula:
 - Molar concentration of Dye = $A_{750} / \epsilon_{\text{dye}}$
 - Molar concentration of Antibody = $[A_{280} - (A_{750} \times CF)] / \epsilon_{\text{protein}}$
 - DOL = (Molar concentration of Dye) / (Molar concentration of Antibody)
 - Where:
 - ϵ_{dye} is the molar extinction coefficient of Cy7 at its absorption maximum (~250,000 $M^{-1}cm^{-1}$).^[8]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 $M^{-1}cm^{-1}$ for IgG).
 - CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).^[8]

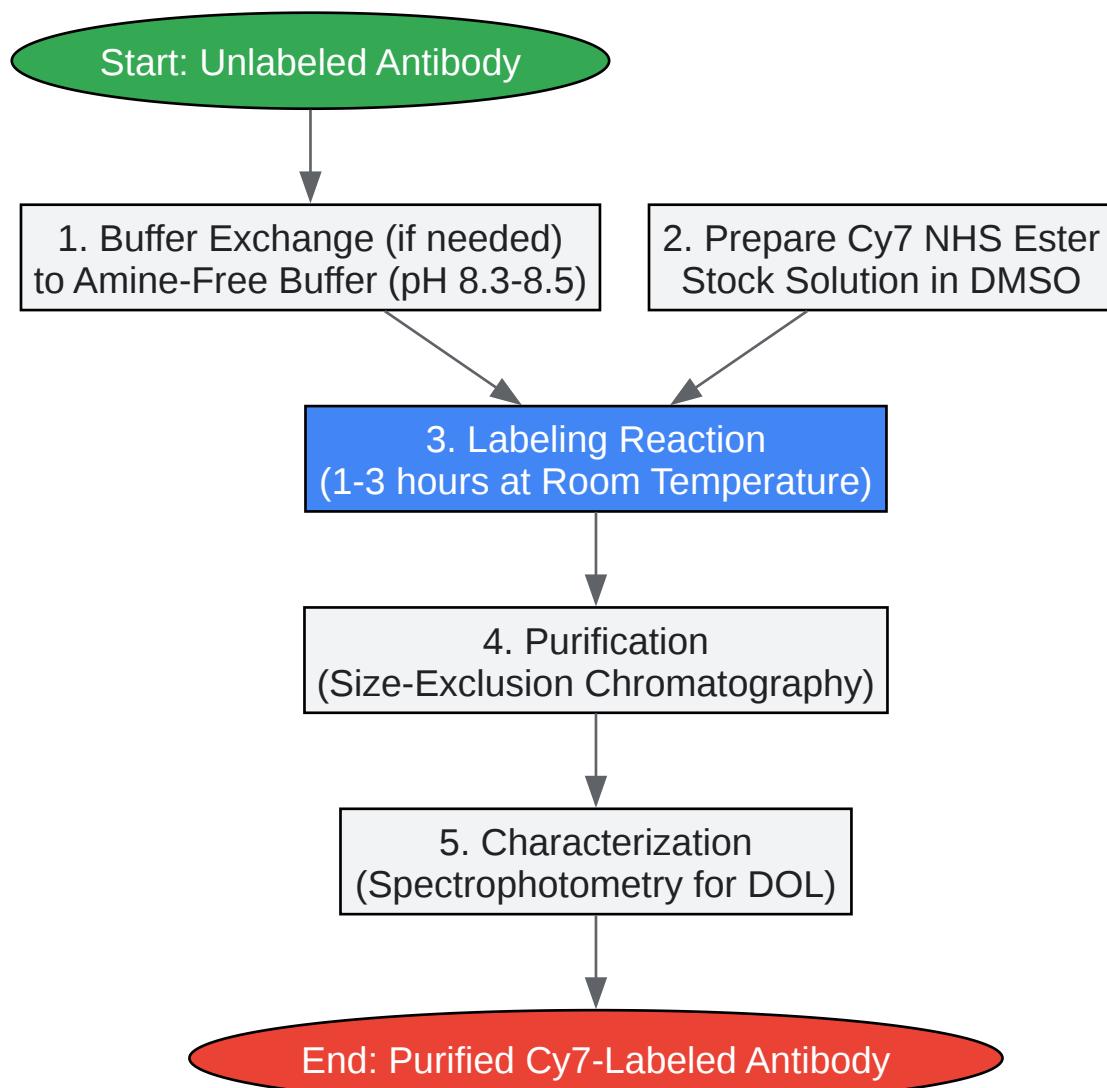

Storage of Labeled Antibody:

- For long-term storage, store the labeled antibody at -20°C or -80°C, potentially with a cryoprotectant like 50% glycerol.^[8]
- For short-term storage, 4°C is suitable.^[8]
- Always protect the fluorescently labeled antibody from light.^[8]

Visualizing Key Processes

Chemical Reaction of Cy7 NHS Ester with a Primary Amine

The fundamental reaction for labeling involves the nucleophilic attack of a primary amine on the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.[1][12] This reaction is pH-dependent, with optimal conditions typically between pH 8.0 and 9.0.[8][13]



[Click to download full resolution via product page](#)

Reaction of **Cy7 NHS Ester** with a Primary Amine

Experimental Workflow for Antibody Labeling

The process of labeling an antibody with **Cy7 NHS ester** follows a structured workflow from preparation to final characterization.

[Click to download full resolution via product page](#)

Antibody Labeling Workflow with Cy7 NHS Ester

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotium.com [biotium.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 4. chempep.com [chempep.com]
- 5. apexbt.com [apexbt.com]
- 6. Cy7 NHS Ester | CAS:1432019-64-1 | AxisPharm [axispharm.com]
- 7. Cy7 NHS ester, 1432019-64-1 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. fluidic.com [fluidic.com]
- 13. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Cy7 NHS Ester: Properties, Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555449#excitation-and-emission-spectra-of-cy7-nhs-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com